molecular formula C15H26N2O6 B13078325 tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate

Cat. No.: B13078325
M. Wt: 330.38 g/mol
InChI Key: ZGSSMILBHYINBB-UHFFFAOYSA-N
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Description

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate is a chemical compound with the molecular formula C15H26N2O6. It is a derivative of azaspiro compounds, which are known for their unique spirocyclic structure. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate typically involves the reaction of tert-butyl 7-azaspiro[3.5]nonan-2-ylcarbamate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired oxalate salt. The process may involve the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained at room temperature to slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.

    Industry: As an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride
  • tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

tert-Butyl 7-azaspiro[3.5]nonan-2-ylcarbamate oxalate is unique due to its specific spirocyclic structure and the presence of both tert-butyl and carbamate functional groups. This combination imparts distinct chemical properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H26N2O6

Molecular Weight

330.38 g/mol

IUPAC Name

tert-butyl N-(7-azaspiro[3.5]nonan-2-yl)carbamate;oxalic acid

InChI

InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-10-8-13(9-10)4-6-14-7-5-13;3-1(4)2(5)6/h10,14H,4-9H2,1-3H3,(H,15,16);(H,3,4)(H,5,6)

InChI Key

ZGSSMILBHYINBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2(C1)CCNCC2.C(=O)(C(=O)O)O

Origin of Product

United States

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